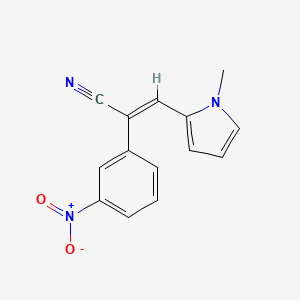![molecular formula C16H20N2O5S B5295324 N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide, also known as FMA-VP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA-VP is a small molecule inhibitor that targets the protein kinases responsible for cell growth and proliferation.
Wirkmechanismus
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide targets the protein kinases responsible for cell growth and proliferation. It inhibits the activity of these kinases by binding to their ATP-binding sites, which prevents the phosphorylation of downstream targets. This results in the inhibition of cell division and proliferation, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be effective in animal models, which suggests its potential for therapeutic use in humans. However, N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain assays. It also has limited stability in solution, which can affect its potency and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. One potential direction is the investigation of its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is the development of more potent and selective inhibitors of the protein kinases targeted by N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide. Additionally, further studies are needed to determine the safety and efficacy of N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide in human clinical trials.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide involves a multi-step process that includes the reaction of 4-(methyl(methylsulfonyl)amino)phenol with 2-(2-furylmethylamino)propanoic acid, followed by the coupling of the resulting product with 4-(trifluoromethyl)phenyl isocyanate. The final step involves the reaction of the intermediate with 2-aminoethanol to produce N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the protein kinases responsible for cell division. N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide has also been investigated for its potential use in the treatment of other diseases, such as diabetes and hypertension.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-12(16(19)17-11-15-5-4-10-22-15)23-14-8-6-13(7-9-14)18(2)24(3,20)21/h4-10,12H,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQHXHLSKJNMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Furan-2-YL)methyl]-2-[4-(N-methylmethanesulfonamido)phenoxy]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)

![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![N-(2-ethylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5295287.png)
![1-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5295303.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![2-[4-(mesitylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5295334.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
![5-[(2-methoxyethyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5295349.png)